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molecular formula C17H14O4 B085224 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 13004-42-7

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No. B085224
M. Wt: 282.29 g/mol
InChI Key: LEVXOZABOPNCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705027B2

Procedure details

Acetic anhydride (3 ml, 30 mmol) was added to a suspension of potassium carbonate (4.0 g, 29 mmol) and 1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-ethanone (1.95 g, 7.5 mmol) in DMF (10 ml), and the resulting suspension heated at 115° C. for ˜90 mins. The mixture was allowed to cool and poured into water (200 ml), to give an off-white precipitate. The solids were removed by filtration and washed with water (100 ml) and diethyl ether (2×40 ml), to give 7-hydroxy-3-(4-methoxy-phenyl)-2-methyl-chromen-4-one as an off-white powder, dried in vacuo, (1.65 g)
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[OH:14][C:15]1[CH:20]=[C:19]([OH:21])[CH:18]=[CH:17][C:16]=1[C:22](=[O:32])[CH2:23][C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=1.O>CN(C=O)C>[OH:21][C:19]1[CH:20]=[C:15]2[C:16]([C:22](=[O:32])[C:23]([C:24]3[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=3)=[C:1]([CH3:2])[O:14]2)=[CH:17][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.95 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to give an off-white precipitate
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
washed with water (100 ml) and diethyl ether (2×40 ml)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(C(=C(OC2=C1)C)C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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